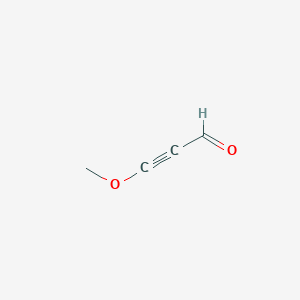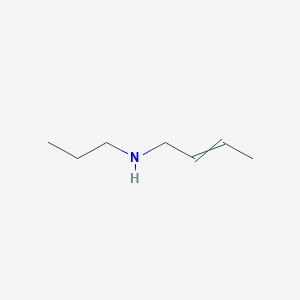
N-Propylbut-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propylbut-2-en-1-amine: is an organic compound that belongs to the class of amines It features a propyl group attached to the nitrogen atom and a but-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize N-Propylbut-2-en-1-amine is through reductive amination. This involves the reaction of but-2-enal with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of but-2-en-1-yl halide with propylamine under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Propylbut-2-en-1-amine can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: It can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of N-propylbutan-1-amine.
Substitution: Formation of various substituted amines depending on the nucleophile used
Applications De Recherche Scientifique
N-Propylbut-2-en-1-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is used in the preparation of functional materials, including polymers and catalysts.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of N-Propylbut-2-en-1-amine involves its interaction with various molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved typically include binding to active sites of enzymes or receptors, leading to inhibition or activation of biological processes .
Comparaison Avec Des Composés Similaires
N-Propylbutan-1-amine: Similar structure but lacks the double bond in the butyl chain.
N-Propylbut-2-yn-1-amine: Contains a triple bond instead of a double bond.
N-Propylbut-3-en-1-amine: The double bond is located at a different position in the butyl chain.
Uniqueness: N-Propylbut-2-en-1-amine is unique due to the presence of the double bond in the but-2-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its saturated or differently unsaturated analogs .
Propriétés
Numéro CAS |
180140-34-5 |
|---|---|
Formule moléculaire |
C7H15N |
Poids moléculaire |
113.20 g/mol |
Nom IUPAC |
N-propylbut-2-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-3-5-7-8-6-4-2/h3,5,8H,4,6-7H2,1-2H3 |
Clé InChI |
ZMXGUGPHHAPDEU-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


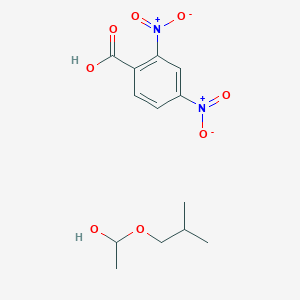
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)

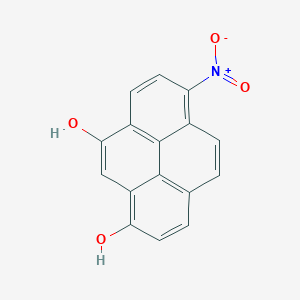
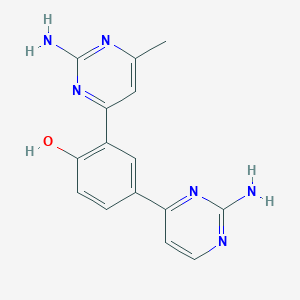
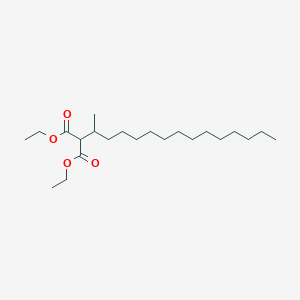

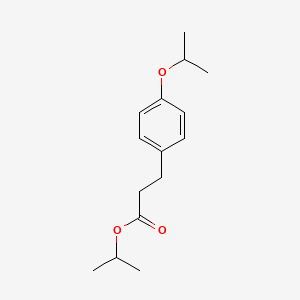
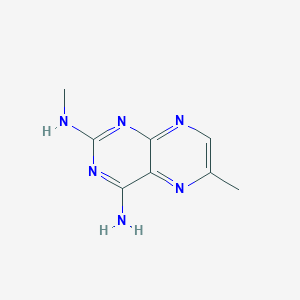
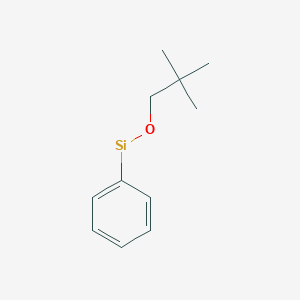
![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
methanone](/img/structure/B12566601.png)
